molecular formula C13H24N4O5 B14254893 L-Isoleucylglycyl-L-alanylglycine CAS No. 243647-50-9

L-Isoleucylglycyl-L-alanylglycine

Katalognummer: B14254893
CAS-Nummer: 243647-50-9
Molekulargewicht: 316.35 g/mol
InChI-Schlüssel: CGSVJQLVPBNJGR-LAEOZQHASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Isoleucylglycyl-L-alanylglycine is a peptide composed of the amino acids L-isoleucine, glycine, and L-alanine. Peptides like this compound are essential in various biological processes and have significant applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucylglycyl-L-alanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides or uronium salts.

    Coupling Reaction: The activated amino acid reacts with the amino group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow further coupling reactions.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

L-Isoleucylglycyl-L-alanylglycine can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids through chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Use of specific reagents like N-hydroxysuccinimide esters for amino acid substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.

Wissenschaftliche Forschungsanwendungen

L-Isoleucylglycyl-L-alanylglycine has several applications in scientific research:

    Chemistry: Used as a model peptide in studying peptide synthesis and modification techniques.

    Biology: Serves as a substrate in enzymatic studies to understand peptide cleavage and modification.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Wirkmechanismus

The mechanism of action of L-Isoleucylglycyl-L-alanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to various physiological effects. For instance, it may inhibit or activate enzymatic activity, influencing metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Isoleucylglycyl-L-alanine: Similar in structure but lacks the additional glycine residue.

    L-Alanylglycyl-L-alanylglycine: Contains alanine and glycine residues but differs in the sequence and presence of isoleucine.

Uniqueness

L-Isoleucylglycyl-L-alanylglycine is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial contexts.

Eigenschaften

CAS-Nummer

243647-50-9

Molekularformel

C13H24N4O5

Molekulargewicht

316.35 g/mol

IUPAC-Name

2-[[(2S)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C13H24N4O5/c1-4-7(2)11(14)13(22)15-5-9(18)17-8(3)12(21)16-6-10(19)20/h7-8,11H,4-6,14H2,1-3H3,(H,15,22)(H,16,21)(H,17,18)(H,19,20)/t7-,8-,11-/m0/s1

InChI-Schlüssel

CGSVJQLVPBNJGR-LAEOZQHASA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)O)N

Kanonische SMILES

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NCC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.